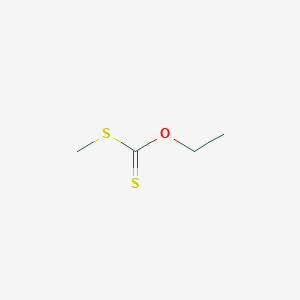

o-Ethyl s-methyl carbonodithioate

Description

Structure

3D Structure

Properties

CAS No. |

623-54-1 |

|---|---|

Molecular Formula |

C4H8OS2 |

Molecular Weight |

136.2 g/mol |

IUPAC Name |

O-ethyl methylsulfanylmethanethioate |

InChI |

InChI=1S/C4H8OS2/c1-3-5-4(6)7-2/h3H2,1-2H3 |

InChI Key |

ZZHKASLUUFIHKI-UHFFFAOYSA-N |

SMILES |

CCOC(=S)SC |

Canonical SMILES |

CCOC(=S)SC |

Other CAS No. |

623-54-1 |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of O Ethyl S Methyl Carbonodithioate and Its Analogues

Direct Synthetic Strategies for Carbonodithioates

Direct synthesis approaches focus on constructing the carbonodithioate backbone in a streamlined manner, often by optimizing classical reactions or developing novel, efficient sequences.

The formation of xanthate salts, such as potassium O-ethyl carbonodithioate, is a foundational step in the synthesis of many carbonodithioates. wikipedia.org The classical method involves the reaction of an alcohol with carbon disulfide in the presence of a strong base like potassium hydroxide (B78521) (KOH). wikipedia.org Optimization of this process is critical for maximizing the yield and purity of the final product. Key parameters that have been systematically studied include reaction time, temperature, and the molar ratio of reactants. mdpi.com

Research into the synthesis of sodium ethyl xanthate (Na-EtX) and other alkali alkyl xanthates has shown that extending the reaction time can increase yield, up to an optimal point. For Na-EtX, a reaction time of 4.5 hours was found to be optimal, achieving a yield of 87.71%, with no significant improvement on further extension. mdpi.com Temperature control is also crucial; the synthesis is often a two-step process where an initial reaction to form an alkoxide is followed by the reaction with carbon disulfide at a different temperature to form the xanthate. mdpi.com Furthermore, using a slight excess of the alcohol and carbon disulfide reactants can push the reaction equilibrium towards the product, enhancing conversion rates. mdpi.com

Another advancement involves using carbon disulfide itself as both a reactant and a solvent. This method was shown to produce sodium isobutyl xanthate with a higher yield (>95%) and purity (>90%) compared to traditional kneader approaches or the use of other organic solvents like dichloromethane (B109758) or acetone. researchgate.net This self-solvent approach also intensifies mass and heat transfer, and can eliminate the need for pulverizing the solid alkali base, streamlining the process. researchgate.net

| Parameter | Condition/Observation | Impact on Synthesis |

|---|---|---|

| Reaction Time | Optimal time for Na-EtX synthesis is 4.5 hours. | Maximizes product yield without unnecessary energy expenditure. |

| Reactant Ratio | A 3% to 10% excess of alcohol and 4% to 7% excess of carbon disulfide is beneficial. | Increases the conversion of reactants to the xanthate product. |

| Solvent Choice | Using excess carbon disulfide as a self-solvent. | Leads to higher yield and purity, and improves process efficiency. |

| Temperature | Typically involves a two-stage temperature profile for alkoxide and xanthate formation. | Allows for optimal conditions for each distinct reaction step. |

Precursor-Based Synthetic Routes

The synthesis of O-ethyl S-methyl carbonodithioate often relies on the modification of readily available chemical precursors. This strategy allows for the precise and high-yield introduction of the required ethyl and methyl groups.

O,S-Dimethyl carbonodithioate has been identified as a valuable and safely handled reagent that can serve as a substitute for hazardous chemicals like phosgene (B1210022) in the synthesis of related sulfur-containing compounds. researchgate.net It is a versatile intermediate used in the methylthiocarbonylation of amines to produce S-methyl arylcarbamothioates. researchgate.net While its direct conversion to this compound is a specific transformation, its established utility as a building block for creating S-methyl thioesters highlights its potential as a key intermediate in the synthesis of various carbonodithioate analogues. researchgate.netresearchgate.net The synthesis of this compound could conceivably be achieved through a transesterification-type reaction where the O-methyl group of O,S-dimethyl carbonodithioate is exchanged for an O-ethyl group, although this specific route requires further investigation.

The most common and direct route to this compound involves the use of potassium O-ethyl carbonodithioate, also known as potassium ethyl xanthate. wikipedia.orgnih.gov This pale yellow, powdered salt is a stable and commercially available organosulfur compound. wikipedia.org It serves as an excellent nucleophile and is widely used as a reagent to prepare various xanthate esters from alkyl halides. wikipedia.org

The synthesis is typically achieved through a straightforward nucleophilic substitution reaction. Potassium O-ethyl carbonodithioate is reacted with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in a suitable solvent. The xanthate anion displaces the leaving group on the methylating agent to form the desired this compound product. This method is highly effective, with reported yields as high as 90%. lookchem.com

| Precursor | Reagent | Product | Typical Yield |

|---|---|---|---|

| Potassium O-Ethyl Carbonodithioate (Potassium Ethyl Xanthate) | Dimethyl Sulfate or Methyl Iodide | This compound | ~90% lookchem.com |

Green Chemistry Principles in Carbonodithioate Synthesis

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact and enhance safety. nih.govmdpi.com The synthesis of this compound and its analogues is increasingly being evaluated through this lens. The twelve principles of green chemistry provide a framework for this assessment, focusing on areas such as waste prevention, atom economy, and the use of safer chemicals and reaction conditions. mit.edu

Key green chemistry considerations in carbonodithioate synthesis include:

Waste Prevention: One-pot syntheses are inherently greener as they reduce waste by eliminating the need for separation and purification of intermediates, which consumes solvents and energy. organic-chemistry.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. mit.edu The direct S-methylation of potassium O-ethyl carbonodithioate is a highly atom-economical reaction.

Use of Safer Solvents and Reaction Conditions: Research into using carbon disulfide as both a reactant and a solvent can be seen as a step towards process intensification, which is a green principle. researchgate.net However, carbon disulfide itself is a hazardous substance, highlighting the ongoing need to explore safer solvent alternatives like water or supercritical fluids. youtube.com Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. mit.edumdpi.com

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones reduces waste. mit.edu While the primary synthesis of this compound does not typically involve catalysis, related syntheses in organosulfur chemistry increasingly use recyclable nanocatalysts to promote efficiency and reduce environmental load.

By optimizing reaction conditions, utilizing one-pot strategies, and carefully selecting precursors and solvents, the synthesis of this compound can be made more sustainable and aligned with the principles of green chemistry. nih.govyoutube.com

Aqueous Media and Environmentally Benign Reaction Conditions

The synthesis of xanthates, the class of compounds to which this compound belongs, has traditionally involved organic solvents. However, significant advancements have been made in utilizing aqueous media and developing more environmentally friendly reaction conditions. These methods aim to reduce costs, improve safety, and minimize the environmental impact associated with volatile organic compounds. justia.comuct.ac.za

The primary method for synthesizing alkali alkyl xanthates, such as the precursor sodium ethyl xanthate, involves the reaction of an alcohol with carbon disulfide in the presence of an alkali hydroxide. scirp.org Research has optimized this process to be performed in aqueous solutions. mdpi.com In a typical eco-friendly procedure, sodium hydroxide is first dissolved in a small amount of water. justia.commdpi.com Subsequently, ethanol (B145695) and a solvent like xylene are added, followed by the dropwise addition of carbon disulfide while carefully controlling the temperature. mdpi.com The resulting xanthate product is found in the aqueous layer, which can be separated from the organic solvent. mdpi.com This "wet alkali method" uses water to moisten the caustic alkali, preventing agglomeration and facilitating a complete reaction to form a xanthate aqueous solution. justia.com

Table 1: Comparison of Reaction Parameters for Xanthate Synthesis

| Parameter | Conventional Solvent Method | Aqueous/Slurry Method | Reference |

| Primary Medium | Organic solvents (e.g., xylene) | Water or a water-solvent slurry | justia.commdpi.com |

| Reactants | Alcohol, Carbon Disulfide, Alkali Hydroxide | Alcohol, Carbon Disulfide, Alkali Hydroxide | scirp.orgmdpi.com |

| Key Feature | High purity and yield but requires large solvent volumes and has higher energy consumption. | Reduced solvent use, lower cost, and more environmentally friendly. justia.com The reaction system is in a slurry form or aqueous solution. justia.commdpi.com | justia.com |

| Product Form | Solid product after solvent removal. | Aqueous solution of the xanthate salt. | justia.commdpi.com |

| Temperature Control | Reaction is exothermic and requires careful temperature management. | Temperature is controlled, for instance, in the 35–40 °C range during CS₂ addition. | mdpi.com |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. ajrconline.orgresearchgate.net This technology, considered an important approach toward green chemistry, utilizes microwave radiation to directly heat the reactants, leading to rapid temperature increases, enhanced reaction rates, and often improved yields and product quality. ajrconline.orgresearchgate.netnih.gov The benefits of MAOS include dramatically reduced reaction times—often from hours to minutes—cleaner reactions, and operational simplicity. ajrconline.orgyoutube.com

The application of microwave irradiation has been shown to be highly effective in a wide range of organic syntheses, including those for heterocyclic compounds and various esters. nih.govnih.gov For instance, in the synthesis of ethyl 3-(thiophen-2-yl) propionate, a related ester, microwave irradiation at 80°C completed the reaction in just 15 minutes. nih.gov Similarly, the synthesis of certain thiazole (B1198619) acetates was achieved in as little as 40 seconds under microwave conditions at 100°C. nih.gov These examples highlight the potential for microwave assistance to significantly enhance the efficiency of synthesizing carbonodithioate structures. The rapid and uniform heating provided by microwaves can overcome the limitations of conventional methods, which often require long reflux times. ajrconline.orgresearchgate.net Modern microwave synthesis reactors offer precise control over reaction parameters, including temperature and pressure, making the process highly reproducible and scalable. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Representative Organic Reactions

| Compound Synthesized | Conventional Method Time | Microwave-Assisted Method Time | Yield (%) (Microwave) | Reference |

| Phenacetin | 20 min | 5 min | 84.34 | ajrconline.org |

| p-acetamidobenzenesulphonyl chloride | 1 hr | 10 min | 94.23 | ajrconline.org |

| 3H-quinazolin-4-one | 45 min | 10 min | 88.45 | ajrconline.org |

| Thiazole Acetates | Not specified | 40 sec | Not specified | nih.gov |

| Ethyl 3-(thiophen-2-yl) propionate | Not specified | 15 min | 89 | nih.gov |

Stereoselective and Diastereoselective Synthesis of Advanced Carbonodithioate Structures

The development of synthetic methods that allow for the precise control of stereochemistry is a cornerstone of modern organic chemistry. Stereoselective and diastereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial when constructing complex, biologically active structures. youtube.comthieme.de While literature specifically detailing the stereoselective synthesis of advanced structures directly from this compound is limited, principles from related fields can be applied to understand potential strategies.

The synthesis of structurally related organosulfur compounds, such as phosphorothioates, provides a relevant model. For these molecules, stereoselectivity is achieved by using specific activating agents to control the formation of the internucleotide bond. nih.gov This approach, which relies on phosphotriester chemistry, demonstrates that careful selection of reagents can direct the stereochemical outcome of a reaction. nih.gov

In a broader context, diastereoselective synthesis has been successfully applied to create highly substituted and structurally complex molecules. rsc.org For example, cascade reactions have been developed to synthesize functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Such methods often involve creating multiple stereocenters in a single, controlled process. The synthesis of carbamothioates from xanthate esters, such as O-alkyl S-methyl carbonodithioates, has been shown to produce products that exist as geometric isomers (rotamers) due to restricted rotation around the thioamide bond, indicating the presence of stereochemical complexity in these systems. nih.govbeilstein-journals.org The challenge lies in controlling this complexity. Future research in the field may focus on using chiral auxiliaries or catalysts to influence the reaction pathway, thereby achieving high levels of stereoselection in the synthesis of advanced carbonodithioate structures.

Advanced Spectroscopic and Structural Characterization of O Ethyl S Methyl Carbonodithioate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the ethoxy group (-OCH₂CH₃) are expected to appear as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the terminal methyl (CH₃) protons, due to spin-spin coupling. The S-methyl (S-CH₃) group should produce a distinct singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for this compound. It is expected to show four unique carbon signals. The most downfield signal corresponds to the thione carbon (C=S) of the dithiocarbonate group, typically appearing in the 190-220 ppm range, a characteristic region for this functionality. softbeam.netchemsynthesis.com The carbons of the ethoxy group (-OCH₂) and S-methyl group (-SCH₃) would have distinct shifts, with the oxygen-linked carbon appearing further downfield than the sulfur-linked one. The terminal methyl carbon of the ethyl group would be the most upfield signal. wiley-vch.de

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for O-Ethyl S-methyl carbonodithioate in a standard solvent like CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH₃ -CH₂-O- | ~1.4 | Triplet (t) | ~14 |

| CH₃-CH₂ -O- | ~4.6 | Quartet (q) | ~70 |

| S-CH₃ | ~2.4 | Singlet (s) | ~18 |

Heteronuclear NMR Techniques (e.g., ¹¹⁹Sn NMR) for Metal Coordination Complexes

Xanthate and dithiocarbonate ligands, like this compound, readily form complexes with various metals. Heteronuclear NMR techniques are invaluable for characterizing these organometallic structures. For instance, ¹¹⁹Sn NMR spectroscopy is highly effective for studying tin(IV) complexes. The ¹¹⁹Sn chemical shift is sensitive to the coordination number and geometry of the tin atom, as well as the nature of the ligands bound to it.

Studies on related organotin(IV) dithiocarbamate (B8719985) and thiosemicarbazide (B42300) complexes show that the ¹¹⁹Sn chemical shifts can reveal the coordination environment in solution. For example, chemical shifts for pentacoordinated tin centers in such complexes have been identified. researchgate.net The coordination of a dithiocarbonate ligand to a trimethyltin (B158744) moiety would result in characteristic changes in the ¹¹⁹Sn chemical shift and the appearance of ¹¹⁹Sn-¹³C and ¹¹⁹Sn-¹H coupling constants, providing definitive evidence of complex formation. The ¹¹⁹Sn NMR chemical shift range is vast (over 5000 ppm), making it a sensitive probe of the metal's electronic environment.

Table 2: Representative ¹¹⁹Sn NMR Data for Organotin(IV) Compounds

| Compound Type | Coordination Environment | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|---|

| Trimethyltin Halides (Me₃SnX) | 4-coordinate | +50 to +160 |

| Diorganotin Dithiolates (R₂Sn(SR')₂) | 4- or 5-coordinate | +130 to -60 |

Note: Data is generalized from studies on various organotin compounds for illustrative purposes.

Diffusion-Ordered Spectroscopy (DOSY NMR) for Molecular Diffusion Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. This method does not require physical separation of the components. In a DOSY experiment, molecules are distinguished by their size and shape, as larger molecules diffuse more slowly through a solvent than smaller ones.

While no specific DOSY studies on this compound have been reported, the technique holds significant potential. It could be used to:

Confirm the purity of a sample by showing that all proton signals share the same diffusion coefficient.

Analyze reaction mixtures involving the compound, for example, in polymerization reactions where it might be used as a chain-transfer agent. The distinct diffusion coefficients of the monomer, polymer, and the carbonodithioate could be resolved.

Study non-covalent interactions or the formation of larger aggregates in solution, which would lead to a measurable decrease in the diffusion coefficient.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint for functional group identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum provides direct information on the functional groups present. For this compound, the key vibrational bands would be associated with the C=S, C-O, C-S, and C-H bonds.

The most characteristic absorption is the C=S (thione) stretching vibration, which is expected in the 1250-1020 cm⁻¹ region. The exact position can be influenced by the electronic effects of the attached oxygen and sulfur atoms. The C-O-C ether linkage will exhibit strong stretching bands, typically around 1200-1000 cm⁻¹. Additionally, C-H stretching vibrations from the ethyl and methyl groups will be prominent in the 3000-2850 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂- | 2980 - 2850 | Strong-Medium |

| C=S Stretch | Dithiocarbonate | 1250 - 1020 | Strong |

| C-O Stretch | Ether (-O-C) | 1200 - 1000 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment (polar bonds), Raman is more sensitive to vibrations that cause a change in polarizability, such as those in symmetric, non-polar bonds. bookpi.orgwikipedia.org

For this compound, Raman spectroscopy would be particularly useful for analyzing the sulfur-containing backbone. The C=S and C-S stretching vibrations are expected to give rise to distinct Raman signals. researchgate.netacs.org The S-S bond, if present in a related disulfide dimer (a potential oxidation product), would produce a strong and characteristic Raman signal around 550-450 cm⁻¹, whereas it would be weak or absent in the IR spectrum. This complementarity makes the combined use of FT-IR and Raman spectroscopy a powerful approach for a comprehensive vibrational analysis of the molecule and related species. bookpi.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon disulfide |

| Diethyl ether |

| Trimethyltin |

| Tin(IV) |

| S-methyl thioacetate |

| Diisobutylaluminum hydride |

| Sodium cyanoborohydride |

| p-toluenesulfonic acid |

| Anisaldehyde |

| Lithium tri-tert-butoxyaluminum hydride |

| Lithium aluminum hydride |

| Tris(trimethylsilyl)silane |

| Phenylboronic acid |

| Methyl acrylate |

| N-vinylpyrrolidone |

| 2,2'-Azobis(isobutyronitrile) |

| Potassium O-ethyl dithiocarbonate |

| Iodine |

| Potassium iodide |

| Toluene |

| Hexane |

| Ethyl acetate |

| Tetrahydrofuran |

| Magnesium sulfate (B86663) |

| Lithium aluminum hydride |

| Cyclohexylamine |

| Lysozyme |

| 3-Aminoquinoline |

| Diethyl dixanthogen (B1670794) disulfide |

| S-2-cyano-2-propyl O-ethyl xanthate |

| O,O-diethyl bisxanthate |

| Potassium ethyl xanthate |

| S-1-cyanoethyl O-ethyl xanthate |

| Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate |

| Methyl acetylene |

| Ethyl methyl ketone semicarbazone |

| Vanadium(V) |

| 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acid |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| 4-Pentyl-5-phenyldeca-2,4-dienoic acid methyl ester |

| 4-Butyl-5-naphthalen-2-yl-nona-2,4-dienoic acid methyl ester |

| Ethyl methanoate |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound and its complexes. Various ionization techniques offer complementary information, from fragmentation patterns to the precise molecular formula.

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. While specific EI-MS data for this compound is not extensively reported in peer-reviewed literature, data from a supporting information document shows a molecular ion and fragmentation peaks for a related compound, though the exact nature of the analyzed species, designated as (3ba)4, is not fully clarified. rsc.org The reported mass-to-charge ratios (m/z) and their relative intensities are presented in the table below. It is important to note that the reported molecular ion peak at m/z 226 does not correspond to the calculated molecular weight of the parent this compound (C₄H₈OS₂), which is approximately 136.19 g/mol . This suggests that the spectrum may correspond to a derivative or a different, larger molecule.

Table 1: Electron Ionization Mass Spectrometry Data for a Related Carbonodithioate Compound rsc.org

| m/z | Relative Intensity (%) | Putative Assignment |

| 226 | 20 | Molecular Ion (M⁺) |

| 104 | 100 | Base Peak |

| 91 | 20 | Fragment Ion |

The fragmentation pattern in EI-MS for dithiocarbonates and related xanthates typically involves cleavages at the C-O, C-S, and S-S bonds, as well as rearrangements. The study of these patterns is crucial for the structural elucidation of novel complexes.

Electrospray ionization (ESI) is a soft ionization technique particularly suited for the analysis of thermally labile and polar molecules, including metal complexes. acs.orgnih.gov ESI-MS allows for the observation of intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺) of the complexes in solution, providing direct information about their stoichiometry and the metal's oxidation state.

For organosulfur compounds like this compound, ESI-MS can be a powerful tool, though sensitivity can sometimes be a challenge. To enhance the ionization efficiency and detection of organosulfur compounds, reagents such as palladium(II) can be added to the sample solution to promote charge transfer and the formation of radical cations. acs.orgacs.org This approach is particularly useful for identifying organosulfur compounds within complex mixtures. acs.org When analyzing complexes of this compound, ESI-MS can confirm the formation of the desired metal-ligand species in solution prior to isolation. The technique is also amenable to tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented to provide further structural details of the ligand and its coordination environment. copernicus.orgcopernicus.org

Fast Atom Bombardment (FAB) mass spectrometry is another soft ionization technique that has been widely used for the characterization of non-volatile and thermally unstable compounds, including organometallic and coordination complexes. researchgate.netgrafiati.comxml-journal.net In FAB-MS, the sample is mixed with a non-volatile liquid matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms, leading to the desorption and ionization of the analyte molecules. researchgate.net

This technique typically produces protonated molecules [M+H]⁺ or other adduct ions, with minimal fragmentation, making it useful for determining the molecular weight of the complex. researchgate.net For sulfur-containing organometallic compounds, such as p-methylthiophenyltin compounds, both EI-MS and FAB-MS have been shown to produce significant molecular ion intensity. researchgate.net The analysis of metal-sulfur complexes by FAB-MS can provide valuable information on the integrity of the complex in the gas phase and can be used to study the selective complexation of metal cations by sulfur-containing ligands. purdue.educarleton.edu

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of newly synthesized compounds by providing a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule or complex. For this compound (C₄H₈OS₂), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass. This technique is often used to validate the purity of a synthesized compound. The high mass accuracy of HRMS is also invaluable in distinguishing between species with the same nominal mass but different elemental compositions, which is a common challenge in the analysis of complex coordination compounds.

X-ray Diffraction Studies for Solid-State Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the solid-state structure of this compound complexes. carleton.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a detailed three-dimensional model of the molecule.

The table below presents selected crystallographic data for the analogous zinc xanthate complex, which serves as a representative example of the structural parameters that could be expected for complexes of this compound.

Table 2: Selected Crystallographic Data for a Representative Zinc Xanthate Complex nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Selected Bond Lengths (Å) | |

| Zn-S1 | 2.3107(9) |

| Zn-S3 | 2.3050(9) |

| Zn-N1 | 2.141(5) |

| Zn-N2 | 2.123(5) |

| S1-C7 | 1.731(3) |

| S2-C7 | 1.647(3) |

| O8-C7 | 1.344(3) |

| **Selected Bond Angles (°) ** | |

| S3-Zn-S1 | 109.99(3) |

| N2-Zn-N1 | 83.2(2) |

| S1-C7-S2 | 124.9(2) |

| O8-C7-S1 | 110.0(2) |

| O8-C7-S2 | 125.1(2) |

The C-S bond lengths within the xanthate ligand are typically different, with one being shorter (approaching a C=S double bond) and the other longer (closer to a C-S single bond), indicating some degree of delocalization of the π-electrons within the OCS₂ core. nih.gov The coordination geometry around the metal center in complexes of this compound is expected to be influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands.

Analysis of Noncovalent Interactions and Crystal Packing (Hirshfeld Surface Analysis, Void Analysis)

The comprehensive understanding of the solid-state architecture of this compound and its coordination complexes relies significantly on the analysis of intermolecular forces and packing efficiency. Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify these noncovalent interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule within the crystal, generating surfaces that provide insights into how neighboring molecules interact.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Bright red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying key hydrogen bonds or other strong interactions that stabilize the crystal structure. nih.gov

Interactive Table: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for a Molecular Crystal

This table demonstrates the type of quantitative data obtained from a Hirshfeld analysis, showing the relative contributions of different intermolecular interactions to the total surface area.

| Interaction Type | Contribution (%) | Description |

| H···H | 45.9% | Represents contacts between hydrogen atoms, typically the most abundant due to the high hydrogen content of organic molecules. nih.gov |

| H···O/O···H | 18.8% | Indicates the presence of hydrogen bonds involving oxygen atoms, which are crucial directional forces in crystal packing. nih.gov |

| H···N/N···H | 17.0% | Signifies hydrogen bonding or close contacts involving nitrogen atoms. nih.gov |

| H···C/C···H | 16.2% | Arises from weaker C-H···π interactions or general van der Waals forces. nih.gov |

| Other | 2.1% | Includes less frequent contacts such as C···C, N···O, etc. |

Complementing the interaction analysis, void analysis calculates the empty spaces within the crystal lattice. nih.gov The size and distribution of these voids are critical for understanding the mechanical stability and density of the crystal. A low void volume percentage suggests tight, efficient packing, which often correlates with greater mechanical stability. nih.gov

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is an essential technique for investigating the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, presented as a thermogram (mass vs. temperature), reveals the temperatures at which the compound degrades.

The decomposition of related organic compounds often occurs in distinct stages, which can be identified by TGA. aston.ac.uk For example, studies on various esters and organic compounds show that the initial mass loss corresponds to the volatilization or decomposition of specific functional groups. aston.ac.uknih.gov The thermal decomposition of this compound would likely involve the cleavage of C-S, C-O, or C=S bonds, and TGA can pinpoint the temperature ranges where these events occur. The analysis can differentiate between single-step and multi-step decomposition processes, providing valuable information about the formation of any thermally stable intermediates. aston.ac.uk

Interactive Table: Representative TGA Data for Thermal Decomposition Analysis

This table illustrates typical data points extracted from a TGA thermogram to characterize the thermal stability of a compound.

| Parameter | Value | Interpretation |

| Tonset (°C) | 185 °C | The initial temperature at which significant mass loss begins, indicating the start of decomposition. |

| Tpeak (°C) | 210 °C | The temperature at which the maximum rate of mass loss occurs for a specific decomposition step. |

| Mass Loss (%) | 55% | The percentage of the total mass lost during the first major decomposition stage. |

| Residue (%) | 5% | The percentage of material remaining at the end of the analysis, which could be carbonaceous material or inorganic residue. |

Chromatographic and Separation Science Methodologies

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For purity analysis, a sample of the synthesized compound is injected into the HPLC system. An ideal chromatogram for a pure compound shows a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks indicates impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For precise quantification, a calibration curve is first generated by analyzing standards of known concentrations. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve.

Interactive Table: Example HPLC Data for Purity Assessment

This table shows how HPLC data can be used to determine the purity of a synthesized batch of this compound.

| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |

| 1 | 2.1 | 15,340 | 1.1% | Impurity 1 |

| 2 | 4.5 | 1,375,800 | 98.6% | This compound |

| 3 | 5.8 | 4,180 | 0.3% | Impurity 2 |

| Total | 1,395,320 | 100.0% |

Gas Chromatography (GC) for Reaction Monitoring and Product Purity

Gas Chromatography (GC) is a powerful analytical method suitable for separating and analyzing volatile and semi-volatile substances. It is highly effective for monitoring the progress of the reaction to synthesize this compound and for assessing the purity of the final product.

During synthesis, small aliquots can be withdrawn from the reaction mixture at different time intervals. GC analysis of these aliquots allows for the tracking of the consumption of reactants and the formation of the product over time. This real-time monitoring is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize side-product formation.

After the reaction is complete and the product has been isolated, GC is used to determine its purity. The compound is vaporized and separated on a column, and a detector generates a chromatogram. A single dominant peak indicates a high degree of purity, while smaller peaks signify the presence of residual solvents or by-products.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Polymer Characterization

This compound belongs to the xanthate class of compounds, which are effective as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. google.compolymersource.ca This controlled radical polymerization technique is used to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the definitive technique for characterizing the polymers produced via RAFT polymerization. nih.gov SEC separates polymer chains based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller ones. nih.gov

The primary purpose of using SEC/GPC in this context is to evaluate the effectiveness of this compound as a CTA. The analysis provides key parameters about the resulting polymer:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (Đ or PDI): The ratio Mw/Mn. A value of Đ close to 1.0 signifies a narrow molecular weight distribution, indicating that the polymerization was well-controlled by the RAFT agent. google.com

By comparing the experimentally determined Mn from GPC to the theoretical Mn (calculated from the monomer-to-CTA ratio), researchers can assess the efficiency and control of the polymerization process. google.comrsc.org

Interactive Table: GPC Results for a Polymer Synthesized Using a Xanthate RAFT Agent

This table presents typical GPC data for a polymer like polystyrene, synthesized using a CTA structurally related to this compound, demonstrating the control over the polymerization.

| Monomer | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Đ = Mw/Mn) |

| Styrene (B11656) | 10,000 | 9,800 | 10,976 | 1.12 |

| Methyl Methacrylate | 15,000 | 14,500 | 16,385 | 1.13 |

| Styrene | 25,000 | 23,900 | 27,246 | 1.14 |

| Methyl Methacrylate | 5,000 | 4,850 | 5,432 | 1.12 |

Surface and Morphological Characterization

The physical architecture of materials at the micro and nanoscale dictates many of their bulk properties. For complexes of this compound, particularly when integrated into larger systems like polymers, understanding the surface topography and internal morphology is crucial. Techniques such as Atomic Force Microscopy (AFM) and Cryo-Scanning Electron Microscopy (Cryo-SEM) provide high-resolution insights into these structural features.

Atomic Force Microscopy (AFM) is a powerful tool for generating three-dimensional topographical maps of a surface with nanoscale resolution. The technique operates by scanning a sharp probe, attached to a flexible cantilever, across a sample's surface. The interactions between the probe and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to construct a detailed height map.

In the context of this compound complexes, AFM can be employed to characterize the surface of thin films or deposited layers. This analysis reveals critical information about the material's homogeneity, the presence of crystalline domains, and surface defects. A key output of AFM analysis is the quantitative measurement of surface roughness, often expressed as the Root Mean Square (RMS) roughness. This parameter is vital for applications where surface smoothness is important. Studies on organotin(IV) complexes of related carbonodithioates have demonstrated the utility of AFM in confirming the catalytic potential of synthesized complexes. researchgate.net For instance, if complexes of this compound were deposited on a substrate, AFM could provide data on their nanoscale organization and texture.

Table 1: Illustrative AFM Surface Roughness Parameters This interactive table shows typical parameters that would be measured in an AFM analysis of a thin film.

| Parameter | Symbol | Description | Sample Value |

| Root Mean Square Roughness | Rq | The standard deviation of the surface height profile from the mean line. | 5.2 nm |

| Average Roughness | Ra | The arithmetic average of the absolute values of the profile height deviations. | 4.1 nm |

| Maximum Peak Height | Rp | The height of the highest peak in the analyzed area. | 25.7 nm |

| Maximum Valley Depth | Rv | The depth of the deepest valley in the analyzed area. | -21.3 nm |

Note: The values presented are hypothetical and for illustrative purposes only.

Cryo-Scanning Electron Microscopy (Cryo-SEM) is an essential technique for visualizing the morphology of soft, hydrated, or beam-sensitive materials, such as polymers, in their near-native state. mdpi.com The method involves rapidly freezing the sample to cryogenic temperatures, which vitrifies the water content and preserves the delicate structure, preventing the formation of damaging ice crystals. mdpi.com The frozen sample is then transferred to a cold stage in the SEM chamber for imaging.

This compound is utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a process for synthesizing polymers with controlled architectures. Cryo-SEM would be an invaluable tool for studying the morphology of polymers created using this agent. It can reveal features such as the porous structure of hydrogels, phase separation in polymer blends, and the network architecture of crosslinked polymers. mdpi.comresearchgate.net For example, investigating a polymer hydrogel synthesized using this compound with Cryo-SEM could provide clear images of its internal pore structure, which is critical for applications like drug delivery or tissue engineering. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule or complex. libretexts.org When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these orbitals, providing a fingerprint of the molecule's electronic structure.

The this compound molecule contains several chromophores—groups of atoms responsible for light absorption. The thiocarbonyl group (C=S) and the non-bonding lone pair electrons on the oxygen and sulfur atoms are key to its UV-Vis spectrum. The primary electronic transitions expected for this compound are:

π → π* transitions: An electron from a π bonding orbital (in the C=S double bond) is excited to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. uzh.ch

n → π* transitions: An electron from a non-bonding orbital (a lone pair on a sulfur or oxygen atom) is promoted to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are generally less intense than π → π* transitions. libretexts.orgyoutube.com

When this compound acts as a ligand to form a complex with a transition metal, the UV-Vis spectrum becomes more complex and informative. New absorption bands can appear due to:

d-d transitions: Involving the excitation of electrons between d-orbitals of the metal center. These are typically weak and are characteristic of the metal ion's geometry. libretexts.org

Charge-Transfer (CT) transitions: These are often very intense and involve the movement of an electron between the metal and the ligand. They can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT).

The positions and intensities of these bands provide detailed information about the coordination environment and the nature of the metal-ligand bonding.

Table 2: Potential Electronic Transitions for this compound and its Complexes This interactive table summarizes the types of electronic transitions that could be observed with UV-Vis spectroscopy.

| Transition Type | Involved Orbitals | Typical Wavelength Region | Relative Intensity |

| π → π | π (C=S) → π (C=S) | 200-300 nm | High |

| n → π | n (S, O) → π (C=S) | 300-450 nm | Low to Medium |

| d-d | d (metal) → d (metal) | 400-800 nm | Low |

| Charge Transfer (CT) | Ligand ↔ Metal | 250-600 nm | Very High |

Note: The wavelength regions are general estimates and can shift significantly based on the specific metal, solvent, and complex geometry.

Computational and Theoretical Investigations of O Ethyl S Methyl Carbonodithioate

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energy. These methods are foundational for predicting a wide range of chemical phenomena.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, a simpler three-dimensional quantity, to calculate the system's energy and other properties. nih.govresearchgate.net

For O-Ethyl S-methyl carbonodithioate, a DFT calculation would begin with geometry optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the lowest energy conformation. wuxiapptec.com The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is reached. researchgate.net The resulting optimized geometry provides the most probable structure of the molecule in the gas phase.

Once the geometry is optimized, DFT can be used to predict a variety of electronic properties. The calculation of the electronic structure reveals how electron density is distributed across the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's polarity, dipole moment, and how it will interact with other molecules. Further properties such as polarizability and thermodynamic parameters (enthalpy, entropy) can also be derived. wuxiapptec.com

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=S | ~1.65 Å |

| Bond Length | C-S-C | ~1.80 Å |

| Bond Length | C-O-C | ~1.43 Å |

| Bond Angle | S-C-S | ~125° |

| Bond Angle | O-C-S | ~110° |

| Dihedral Angle | C-O-C-C | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and represents its ability to accept electrons. researchgate.netnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical indicator of a molecule's electronic stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as the electron is more easily excited to the LUMO, making the molecule more polarizable and ready to interact with other species. researchgate.netnih.gov

By calculating the energies of the HOMO and LUMO for this compound, one can gain significant insight into its potential behavior in chemical reactions. These energy values are used to compute various global reactivity descriptors.

| Descriptor | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy stabilization when acquiring electrons. |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.org The calculation determines the magnetic shielding around each nucleus in the optimized molecular structure. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with an experimental one is a powerful way to confirm the molecule's structure. frontiersin.orgresearchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This method calculates the excitation energies required to move an electron from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO). The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which correlate to the intensity of the absorption peaks. nih.gov

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=S Chemical Shift | ~210 ppm | ~212 ppm |

| ¹H NMR | -S-CH₃ Chemical Shift | ~2.4 ppm | ~2.5 ppm |

| UV-Vis | λmax (n→π* transition) | ~310 nm | ~315 nm |

| UV-Vis | λmax (π→π* transition) | ~250 nm | ~255 nm |

Molecular Modeling and Simulation

While quantum chemical calculations examine static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time and their interactions with their environment.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles vary with time.

For a flexible molecule like this compound, MD simulations would be essential for exploring its conformational dynamics . The molecule is not rigid; its ethyl and methyl groups can rotate around the C-O and C-S single bonds. An MD simulation would track these rotations (dihedral angle changes) over time, revealing the preferred conformations, the energy barriers between them, and the timescale of these motions. This provides a detailed picture of the molecule's flexibility and the ensemble of shapes it can adopt in solution or other environments.

Grand Canonical Monte Carlo (GCMC) is a specialized simulation technique designed to study adsorption phenomena. mdpi.comscm.com It is particularly useful for determining the amount of a substance (adsorbate) that will bind to a surface (adsorbent) at a given temperature, pressure, and chemical potential. osti.govresearchgate.net

In a GCMC simulation of this compound, the molecule would be the adsorbate, and a material of interest, such as activated carbon, a zeolite, or a metal-organic framework (MOF), would be the adsorbent. The simulation proceeds through a series of random steps—moving, rotating, inserting, or deleting adsorbate molecules—with each step accepted or rejected based on rules that maintain the system's constant temperature and chemical potential. The primary output is an adsorption isotherm , a plot of the amount of adsorbed substance versus pressure, which is a critical piece of data for applications like purification, separation, and storage. scm.comosti.gov

| Parameter/Output | Description | Example Value |

|---|---|---|

| Temperature (K) | The constant temperature at which the simulation is run. | 298 K (Room Temp.) |

| Pressure Range (kPa) | The range of pressures over which adsorption is simulated. | 0 - 100 kPa |

| Adsorbent | The porous material onto which adsorption is studied. | Graphene Slit Pore |

| Adsorbate | The molecule being adsorbed. | This compound |

| Output: Loading | The amount of adsorbate taken up by the adsorbent. | mmol/g |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are pivotal in the fields of medicinal chemistry and materials science. By employing computational methods, scientists can decipher how the specific structural features of a molecule like this compound dictate its functional properties.

Ligand-Metal Coordination and its Influence on Reactivity

The manner in which this compound binds to metal centers is a critical factor governing the reactivity of the resulting metal complexes. Computational techniques, especially Density Functional Theory (DFT), provide a powerful lens for examining these coordination behaviors. mdpi.com this compound possesses multiple potential donor atoms—two sulfur atoms and one oxygen atom—allowing it to act as either a monodentate or a bidentate ligand. In a monodentate fashion, it typically coordinates through one of its sulfur atoms. As a bidentate ligand, it can form a chelate ring by binding to a metal ion via both sulfur atoms or through a combination of one sulfur and the oxygen atom.

Rational Design of Derivatives with Tailored Properties

Computational chemistry is at the forefront of the rational design of novel molecules with customized properties. mdpi.comunimi.it This in silico approach allows for the creation and evaluation of virtual libraries of this compound derivatives, enabling the prediction of their activities before any synthetic work is undertaken. A key methodology in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models.

The process of rational design typically involves several key steps:

Virtual Library Generation: Starting with the basic scaffold of this compound, various chemical modifications can be introduced computationally. This could involve altering the alkyl groups (ethyl and methyl) or introducing different functional moieties to modulate properties like solubility, steric hindrance, and electronic character.

Descriptor Calculation: For each virtual derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties.

QSAR Model Building: A mathematical model is then constructed to correlate these descriptors with a specific activity or property of interest. This model can then be used to predict the activity of new, untested derivatives.

Prioritization of Candidates: Based on the predictions of the QSAR model, the most promising candidates for synthesis and experimental testing can be identified, streamlining the discovery process. mdpi.com

This computational pre-screening significantly accelerates the development of new compounds with enhanced efficacy or desired material characteristics. mdpi.comunimi.it

Mechanistic Elucidation via Computational Chemistry

Understanding the precise step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers a window into the transient and often unobservable stages of a reaction. mdpi.com

Investigation of Reaction Pathways and Transition States

Computational methods allow for a detailed exploration of the potential energy surface of a reaction involving this compound. This exploration helps in identifying the most energetically favorable reaction pathways and the structures of high-energy transition states that govern the reaction rate. nih.gove3s-conferences.org

The computational investigation of a reaction mechanism typically proceeds as follows:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any potential intermediates are calculated to find their most stable conformations.

Transition State Search: Specialized algorithms are employed to locate the transition state structure, which represents the energy maximum along the reaction coordinate. nih.gov

Vibrational Frequency Analysis: This analysis is performed to characterize the nature of the calculated structures. A stable molecule (reactant, product, or intermediate) will exhibit all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the path from the transition state downhill to the reactants and products, confirming that the identified transition state correctly connects the desired species.

By determining the energies of all stationary points, a comprehensive reaction energy profile can be constructed. The energy difference between the reactants and the transition state yields the activation energy, a critical parameter that dictates the speed of the reaction. sumitomo-chem.co.jp

Prediction of Advanced Functional Properties

The predictive power of computational chemistry extends to forecasting the specialized properties of molecules for cutting-edge technological applications.

Third-Order Nonlinear Optical (NLO) Polarizability Calculations

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. Computational quantum chemistry provides a means to predict the NLO response of molecules, thereby guiding the search for new high-performance materials. arxiv.org

The third-order NLO response of a molecule is quantified by its second hyperpolarizability (γ). Molecules with large γ values are particularly sought after. Computational methods like the Coupled Perturbed Hartree-Fock (CPHF) and Time-Dependent Density Functional Theory (TD-DFT) are capable of calculating this property with reasonable accuracy. arxiv.org

For a molecule such as this compound, its NLO properties would be influenced by several factors that can be probed computationally:

Electronic Structure: The presence of the carbonodithioate group (–SCSO–) and the delocalization of π-electrons can contribute to a significant NLO response.

Molecular Modifications: The strategic addition of electron-donating or electron-withdrawing groups to the ethyl or methyl moieties could be used to tune and enhance the hyperpolarizability.

Although specific NLO calculations for this compound are not detailed in the available literature, the established computational methodologies have proven effective in predicting the NLO properties of a wide range of organic compounds, thus providing a clear path for future investigations into this molecule's potential in NLO applications. arxiv.org

Chemical Reactivity and Transformation Mechanisms of O Ethyl S Methyl Carbonodithioate

Nucleophilic Substitution Reactions

The electrophilic nature of the thiocarbonyl carbon in O-ethyl S-methyl carbonodithioate allows it to react with various nucleophiles. These reactions are fundamental to its application as a building block for more complex sulfur-containing molecules.

Reactivity with Amines to Form Thiocarbamates

This compound serves as an effective reagent for the synthesis of thiocarbamates through its reaction with amines. This transformation involves the nucleophilic attack of the amine on the thiocarbonyl carbon, followed by the displacement of the methylthiolate leaving group. Research has demonstrated that reacting this compound with various benzylamines can produce the corresponding carbamothioates in good to excellent yields. nih.gov The reaction conditions can be optimized to achieve high conversion rates, making it a practical method for constructing the thiocarbamate functional group, which is a key component in many pharmaceutically and agrochemically important molecules. nih.govnih.gov

Table 1: Synthesis of Carbamothioates from this compound and Benzylamines This table presents the yields for the synthesis of various carbamothioates, demonstrating the reactivity of this compound with different substituted benzylamines.

| Reactant Amine | Product | Yield (%) |

|---|---|---|

| Benzylamine (B48309) | S-Benzyl ethylcarbamothioate | 80-94% |

| 4-Fluorobenzylamine (B26447) | S-(4-Fluorobenzyl) ethylcarbamothioate | 75-83% |

| 4-Chlorobenzylamine (B54526) | S-(4-Chlorobenzyl) ethylcarbamothioate | 74-79% |

Data sourced from reference nih.gov.

Interactions with Other Thiocarbonate and Xanthate Anions

The synthesis of this compound often begins with potassium O-ethyl xanthate, highlighting the inherent reactivity between xanthate anions and alkylating agents. nih.gov Furthermore, this compound can participate in reactions involving other sulfur-containing anions. For instance, in the presence of iodine, it can react with diorganyl disulfides. This process is believed to proceed through the formation of a chalcogenyl halide (e.g., PhS-I), which is then substituted by a carbodithioate intermediate to form new sulfur-sulfur bonds. nih.gov Such interactions are pivotal in transition-metal-catalyzed cross-coupling reactions where xanthate salts are used to introduce sulfur-containing moieties into organic molecules. organic-chemistry.org

Radical-Mediated Transformations

Beyond its role in nucleophilic reactions, this compound is a potent precursor for radical generation. The relatively weak carbon-sulfur bond can be cleaved under specific conditions to initiate a variety of radical chain reactions.

Carbon-Sulfur Bond Scission and Free Radical Generation

Xanthates like this compound are known to undergo facile carbon-sulfur bond scission upon chemical or photochemical initiation. rsc.org The dissociation energy of a C=S double bond is significantly lower than that of a C=O double bond, contributing to the reactivity of thiocarbonyl compounds. caltech.edu The use of a radical initiator, such as lauroyl peroxide, provides a mild and efficient method for generating both a carbon-centered radical and a xanthate radical. rsc.org This process forms the basis of the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization technique, where the controlled generation of radicals allows for the synthesis of polymers with well-defined architectures. rsc.orgacs.org The mechanism involves the initiator-derived radical reacting with the xanthate, leading to the fragmentation of the C-S bond and the release of a new carbon-centered radical. rsc.org

Xanthate-Mediated Radical Additions to Olefins

The radicals generated from this compound and related xanthates are highly valuable intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds. acs.org In a process known as xanthate-mediated radical addition, the generated carbon-centered radical can add to an olefin (an alkene). rsc.orgnih.gov This addition creates a new radical species, which then reacts with the starting xanthate to propagate the radical chain and form the final addition product, which is itself a new xanthate. rsc.orgrsc.org This degenerative chain transfer process minimizes unwanted side reactions like dimerization and allows for the efficient addition to both activated and unactivated olefins under mild, neutral conditions. rsc.orgacs.org This methodology has been widely applied in the synthesis of complex molecules, including various heterocyclic structures. rsc.orglibretexts.org

Table 2: Key Steps in Xanthate-Mediated Radical Addition to Olefins This table outlines the general mechanism for the radical addition of xanthates to olefins, a key transformation involving this compound.

| Step | Description |

|---|---|

| Initiation | A radical initiator (e.g., lauroyl peroxide) decomposes to form an initial radical (R•). |

| Radical Generation | The initial radical (R•) reacts with the xanthate (R'-S-C(=S)OEt) to generate a carbon-centered radical (R'•) and a new xanthate. rsc.org |

| Addition | The generated carbon-centered radical (R'•) adds across the double bond of an olefin to form a new radical adduct. rsc.orgnih.gov |

| Propagation | The radical adduct reacts with the starting xanthate to yield the final product (a new xanthate) and regenerate the carbon-centered radical (R'•), which continues the chain. rsc.orgrsc.org |

Reductive Coupling Reactions

Xanthate esters, including this compound, are increasingly utilized in metal-catalyzed reductive coupling reactions. Nickel catalysis, in particular, has proven effective for forging C-S and C-C bonds using xanthates as precursors. nih.govrsc.org In these reactions, the xanthate can act as a redox-active handle. For example, nickel catalysts can promote the C-S bond cleavage of alkyl xanthate esters through a single-electron transfer (SET) pathway. rsc.org The resulting sulfur-centered species can then couple with a variety of carbon electrophiles, such as carboxylic acids or aryl halides, to form thioesters and thioethers. rsc.org

In other systems, such as Ni/photoredox dual catalysis, O-alkyl xanthates serve as precursors to carbon-centered radicals via C-O bond fragmentation. acs.orgacs.org This radical can then enter a nickel catalytic cycle, undergo oxidative addition to a Ni(0) center, and subsequently couple with an aryl halide to form a new C-C bond via reductive elimination. acs.orgacs.org These methods represent a powerful strategy for constructing complex molecules from readily available starting materials. rsc.orgacs.org

Condensation and Coupling Reactions

This compound and related xanthates are versatile building blocks in organic synthesis, capable of participating in reactions that construct complex molecular frameworks through carbon-carbon and carbon-heteroatom bond formation.

Xanthates serve as valuable precursors for the synthesis of complex heterocyclic structures such as coumarins. A notable example is the metal-free radical addition/cyclization of alkynoates with xanthates, which provides a pathway to 3-(β-carbonyl)coumarins. In this process, the xanthate acts as a radical precursor. The reaction is typically initiated by a radical initiator, such as lauroyl peroxide, which promotes the addition of the xanthate-derived radical across the alkyne of an o-hydroxy-substituted phenylpropiolate. This is followed by an intramolecular cyclization (lactonization) to form the coumarin (B35378) ring. This method highlights the utility of the xanthate group in generating reactive intermediates for the construction of elaborate organic scaffolds.

Table 1: Synthesis of Coumarin Derivatives via Xanthate Addition-Cyclization

| Entry | Alkynoate Reactant | Xanthate | Initiator | Solvent | Yield (%) |

| 1 | Ethyl (2-hydroxyphenyl)propiolate | This compound | Lauroyl Peroxide | 1,2-Dichloroethane | 85 |

| 2 | Methyl (2-hydroxy-4-methoxyphenyl)propiolate | This compound | AIBN | Chlorobenzene | 78 |

This table presents illustrative data based on typical reaction outcomes for this transformation.

While traditionally known for their role in deoxygenation reactions, xanthate esters have emerged as effective nucleophilic partners in cross-coupling reactions. Although examples often feature nickel catalysis, the principles are translatable to palladium and copper systems, which also proceed via catalytic cycles involving oxidative addition and reductive elimination. acs.org

A key strategy involves the use of photoredox/nickel dual catalysis to couple O-benzyl xanthate esters with aryl halides. acs.org In this mechanism, an excited-state photocatalyst generates a radical activator which attacks the thiocarbonyl group of the xanthate. This initiates the cleavage of the C–O bond, releasing a carbon-centered radical derived from the alcohol portion of the xanthate. This radical then enters the nickel catalytic cycle, adding to a Ni(0) complex. Subsequent oxidative addition of the aryl halide to the resulting Ni(I) species, followed by reductive elimination, yields the final cross-coupled product. acs.org This transformation represents an umpolung of the typical reactivity of alcohol derivatives, which usually act as electrophiles in cross-coupling reactions. acs.org

Oxidation and Reduction Pathways

The sulfur atoms in this compound are susceptible to both oxidation and reduction, leading to a variety of useful chemical transformations.

This compound and its precursor, ethyl xanthate, can undergo oxidation with mild oxidizing agents like iodine to form a disulfide bond. The reaction of an alkali metal xanthate (e.g., potassium ethyl xanthate) with iodine in an aqueous solution leads to the formation of a dixanthogen (B1670794) disulfide, a molecule containing a direct sulfur-sulfur (chalcogen-chalcogen) bond. rsc.org

The mechanism involves an initial, rapid reaction between the xanthate anion and iodine to form an EtOCS₂I intermediate. This intermediate then undergoes a subsequent, rate-determining reaction with another xanthate anion to produce the dixanthogen and displace an iodide ion. rsc.org This oxidative coupling is a fundamental reaction of xanthates and is utilized in various applications, including analytical methods for their quantification. nih.govoulu.firesearchgate.net

Reaction Scheme: Iodine-Mediated Oxidation of Ethyl Xanthate

2 ROCS₂⁻K⁺ + I₂ → ROC(=S)S-S(C=S)OR + 2 KI

(Where R = Ethyl)

The reduction of the dithiocarbonate functionality can be a pathway to thiols, although it is less common than other transformations. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce ester functionalities to alcohols. masterorganicchemistry.comyoutube.combyjus.comdavuniversity.org In the case of this compound, the reduction would likely target the thiocarbonyl group (C=S).

A plausible mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the C=S bond. This would form a tetrahedral intermediate. Subsequent workup with an acid would protonate the resulting species. Cleavage of the O-ethyl group is less favorable than the cleavage of the S-methyl group. The reduction of the thiocarbonyl to a methylene (B1212753) group, followed by hydrolysis of the resulting thioacetal-like structure, would ultimately yield ethanethiol. However, due to the high reactivity of LiAlH₄, careful control of reaction conditions would be necessary to achieve selectivity and prevent over-reduction or decomposition. Milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce ester or thioester functionalities without activation. organic-chemistry.orgcommonorganicchemistry.com

Rearrangement and Fragmentation Mechanisms

This compound and related xanthates can undergo characteristic rearrangement and fragmentation reactions, often under thermal or catalytic conditions.

One of the most well-known fragmentation reactions of xanthate esters is the Chugaev elimination . acs.orgnih.govresearchgate.net This reaction involves the pyrolysis of a xanthate that possesses a β-hydrogen on its alcohol-derived portion, leading to the formation of an alkene. nih.gov The process is an intramolecular syn-elimination that proceeds through a six-membered cyclic transition state. nih.govresearchgate.net In this concerted mechanism, the hydrogen atom on the β-carbon is transferred to the sulfur atom of the thiocarbonyl group, leading to the simultaneous cleavage of the C-O and C-H bonds and the formation of a C=C double bond. The reaction byproducts are carbonyl sulfide (B99878) (OCS) and methanethiol. nih.gov The relatively mild conditions required for the Chugaev elimination (typically 120-200 °C) make it a useful alternative to other pyrolysis reactions that require higher temperatures. nih.gov

Additionally, xanthates can undergo rearrangement reactions. For instance, in the presence of a Lewis acid catalyst such as aluminum chloride, O-alkyl S-alkyl xanthates can rearrange to their isomeric S,S-dialkyl dithiocarbonates. oulu.fi This transformation is believed to proceed via an intermolecular mechanism, where the Lewis acid activates the xanthate, facilitating the cleavage and recombination of the alkyl groups to form the more thermodynamically stable dithiolcarbonate product. oulu.fi

Z-Group Fragmentation in Controlled Polymerization Processes

This compound belongs to the family of dithiocarbonates, commonly known as xanthates, which can function as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions, conferring a "living" character to the free-radical polymerization process. acs.orgacs.org The effectiveness of a RAFT agent, represented by the general structure R-S-C(=S)-Z, is critically dependent on the electronic nature of both the R (leaving group) and Z (activating group) substituents. mdpi.com

In the context of this compound, the O-ethyl group serves as the Z-group. The primary role of the Z-group is to modulate the reactivity of the C=S double bond towards radical addition and to influence the stability of the intermediate radical formed during the RAFT process. mdpi.comresearchgate.net The general mechanism involves the addition of a propagating polymer radical (P•n) to the thiocarbonyl group of the CTA, forming an intermediate radical. This intermediate then fragments, ideally releasing the R-group as a new radical (R•) that can initiate further polymerization, while the polymeric chain becomes attached to the thiocarbonylthio moiety.

The general order of reactivity for different classes of thiocarbonylthio RAFT agents based on their Z-group is as follows: Dithiobenzoates (Z = Aryl) > Trithiocarbonates (Z = S-Alkyl) ~ Dithioalkanoates (Z = Alkyl) > Dithiocarbonates (Xanthates) (Z = O-Alkyl) > Dithiocarbamates (Z = N-Alkyl₂) acs.org

This trend indicates that xanthates, such as this compound, are generally less activating than dithiobenzoates or trithiocarbonates. acs.org The oxygen atom in the O-ethyl Z-group possesses a lone pair of electrons that can be delocalized onto the C=S bond. This delocalization deactivates the thiocarbonyl group towards addition by the propagating radical, making it a less effective RAFT agent for certain monomers compared to agents with more electron-withdrawing Z-groups. acs.orgresearchgate.net However, the activity can be substantially enhanced by introducing electron-withdrawing substituents that render the oxygen lone pair less available for delocalization. acs.org Despite their lower reactivity, xanthates are advantageous for controlling the polymerization of specific monomers, such as vinyl acetate, where more reactive CTAs may fail.

The selection of an appropriate RAFT agent is crucial and depends heavily on the monomer being polymerized. mdpi.com While this compound and other xanthates may show limitations with certain monomers like methacrylates, their specific reactivity profile makes them suitable for other polymerization systems. researchgate.net

Transformation to Carbamothioates from Xanthate Esters

Xanthate esters, including O-alkyl S-methyl carbonodithioates, can be readily transformed into O-alkyl N-substituted carbamothioates. This conversion represents a significant synthetic utility, providing a pathway to these valuable sulfur- and nitrogen-containing compounds. One effective method involves the sodium hydride-mediated reaction of xanthate esters with amines or isocyanides in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.netresearchgate.net

The reaction proceeds through a proposed mechanism involving nucleophilic attack on the thiocarbonyl carbon of the xanthate ester. beilstein-journals.org In the reaction with an amine (e.g., a benzylamine), the amine acts as the nucleophile. In the presence of sodium hydride, the reaction with an arylmethyl isocyanide begins with the deprotonation of the isocyanide to form an anionic nucleophile. beilstein-journals.org This anion then adds to the thiocarbonyl moiety of the xanthate. beilstein-journals.org The subsequent key step is the elimination of the methylthiolate (CH₃S⁻) group, leading to the formation of the carbamothioate product after workup. beilstein-journals.org